![molecular formula C10H14O4S2 B14385370 7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one CAS No. 89665-14-5](/img/structure/B14385370.png)
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[45]decan-10-one is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spiro structure. Specific details on the synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols .
Wissenschaftliche Forschungsanwendungen
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dithiaspiro[4.5]decane: Shares the spiro structure but lacks the acetyl and methoxy groups.
7,9-Diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones: Similar spiro structure with different functional groups.
Uniqueness
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one is unique due to its specific functional groups and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
89665-14-5 |
|---|---|
Molekularformel |
C10H14O4S2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
7-acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C10H14O4S2/c1-6(11)7-5-14-9(12)10(8(7)13-2)15-3-4-16-10/h7-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
VUEFDGJYMSHXKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1COC(=O)C2(C1OC)SCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
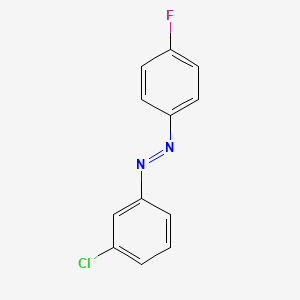
![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)
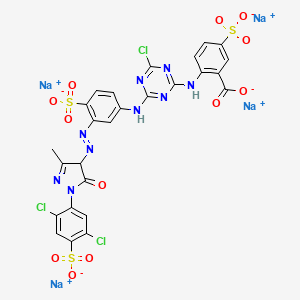


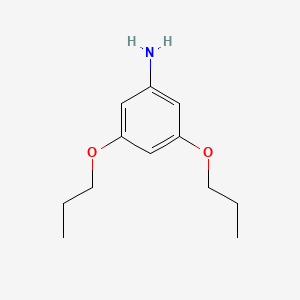
![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)
![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)
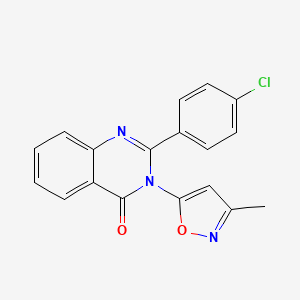

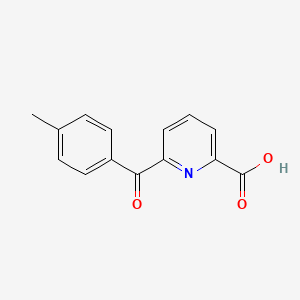
![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)
![Diethyl [4-(ethylamino)phenyl]phosphonate](/img/structure/B14385338.png)
